Pentyl hydroxy(4-methylphenyl)acetate
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Overview
Description
Pentyl hydroxy(4-methylphenyl)acetate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are commonly found in various natural and synthetic products. This compound, in particular, is characterized by its unique structure, which includes a pentyl group, a hydroxy group, and a 4-methylphenyl group attached to an acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentyl hydroxy(4-methylphenyl)acetate can be synthesized through esterification reactions. One common method involves the reaction of 4-methylphenylacetic acid with pentanol in the presence of an acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous esterification processes. These processes utilize large reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Pentyl hydroxy(4-methylphenyl)acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to form 4-methylphenylacetic acid and pentanol.
Reduction: The ester can be reduced to form the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Transesterification: Alcohols in the presence of an acid or base catalyst.
Major Products Formed
Hydrolysis: 4-Methylphenylacetic acid and pentanol.
Reduction: Corresponding alcohols.
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
Pentyl hydroxy(4-methylphenyl)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other consumer products due to its pleasant aroma.
Mechanism of Action
The mechanism of action of pentyl hydroxy(4-methylphenyl)acetate depends on its specific application. In biological systems, it may interact with cellular components, leading to various effects such as antimicrobial activity. The exact molecular targets and pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A common ester with a similar structure but different alkyl group.
Methyl benzoate: Another ester with a benzene ring but different functional groups.
Isoamyl acetate: Known for its banana-like aroma, similar ester structure with different alkyl group.
Uniqueness
Pentyl hydroxy(4-methylphenyl)acetate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Its unique structure allows for specific interactions in chemical and biological systems, making it valuable for various applications.
Properties
CAS No. |
6318-22-5 |
---|---|
Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
pentyl 2-hydroxy-2-(4-methylphenyl)acetate |
InChI |
InChI=1S/C14H20O3/c1-3-4-5-10-17-14(16)13(15)12-8-6-11(2)7-9-12/h6-9,13,15H,3-5,10H2,1-2H3 |
InChI Key |
APCHDRJIIZKLKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C(C1=CC=C(C=C1)C)O |
Origin of Product |
United States |
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